Pyridostatin hydrochloride

PARP1 G-quadruplex DNA repair

Researchers studying PARP1 transcriptional regulation, telomere dysfunction, or HR-deficient synthetic lethality face irreproducibility risks when substituting alternative G4 ligands with divergent topology selectivity. Pyridostatin hydrochloride (CAS 1781882-65-2) is the definitive G4 stabilizer for these applications: • Unique (3+1) hybrid G4 stabilization at the PARP1 promoter unmatched by TMPyP4, BRACO-19, or PhenDC3. • Broad-spectrum G4 binding (Kd=490 nM) without duplex off-target effects; validated in FRET melting assays (ΔTm=29.5°C for dimers). • cGAS/STING-dependent innate immune activation in BRCA1/2-deficient contexts, enabling immuno-oncology combination studies. Supplied as ≥98% (HPLC) powder with full QA documentation. Bulk quantities and custom packaging available.

Molecular Formula C31H33ClN8O5
Molecular Weight 633.1
Cat. No. B1191628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridostatin hydrochloride
SynonymsPyridostatin(RR-82) Hcl
Molecular FormulaC31H33ClN8O5
Molecular Weight633.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridostatin Hydrochloride Overview


Pyridostatin hydrochloride (CAS 1781882-65-2; also known as RR82 hydrochloride) is a synthetic small-molecule G-quadruplex (G4) DNA stabilizer with a reported equilibrium dissociation constant (Kd) of 490 nM [1]. It is a pentahydrochloride salt form of pyridostatin free base, with a molecular weight of 778.94 g/mol and the molecular formula C31H37Cl5N8O5 . The compound induces replication- and transcription-dependent DNA double-strand breaks (DSBs) and promotes growth arrest in human cancer cells through telomeric G4 stabilization and POT1 uncapping . It is supplied as a white to off-white powder with purity ≥98% (HPLC) .

Study Context
G4 DNA stabilization and DNA damage response (DDR) studies
Topology Fit
Reported unique stabilization of PARP1 promoter (3+1) hybrid G4 and telomeric dimers
Format
Aqueous-soluble hydrochloride salt; supports DMSO-free formulation workflows

Pyridostatin Hydrochloride Substitution Risks


G-quadruplex (G4) DNA structures exhibit extensive topological polymorphism (parallel, antiparallel, hybrid, and (3+1) hybrid forms) that dictates distinct ligand binding modes and biological consequences [1]. Commercial G4 ligands—including TMPyP4, BRACO-19, PhenDC3, and 360A—demonstrate markedly different G4 topology selectivity profiles, thermal stabilization capacities (ΔTm), and duplex vs. quadruplex discrimination [2]. Pyridostatin exhibits unique structural features combining rigid aromatic rings linked by flexible amide bonds that adaptively match G-tetrad planes, with aliphatic amine side chains that interact with the phosphate backbone via hydrogen bonding and electrostatic interactions, plus N-H amide interactions with O6 atoms of G-tetrad guanines—a binding mode distinct from most other G4 ligands [3]. Consequently, interchangeable use of alternative G4 stabilizers in experimental protocols may yield non-reproducible or mechanistically divergent results, particularly in assays involving specific G4 topologies or downstream DNA damage response pathways.

G4 topology selectivity profiles differ markedly
TMPyP4, BRACO-19, PhenDC3 and 360A each exhibit distinct G4 conformation preferences; pyridostatin's flexible amide-linked scaffold uniquely adapts to hybrid and parallel topologies.
Binding mode not shared across G4 ligands
Pyridostatin engages phosphate backbone and N-H amide contacts with O6 of guanines; most alternative ligands lack this interaction pattern, altering downstream DDR pathway activation.
Outcome reproducibility may not transfer
Substituting with another G4 ligand may produce divergent replication stress and DNA repair readouts, especially in assays dependent on specific G4 topologies or shelterin disruption.

Pyridostatin Hydrochloride Comparative Evidence


Unique PARP1 Promoter G4 Stabilization

Among multiple known G-quadruplex binders tested against a (3+1) hybrid G4-forming sequence within the PARP1 gene promoter region, only pyridostatin produced strong stabilization of the structure [1]. Other tested ligands failed to achieve comparable stabilization in this topology context [1].

PARP1 G4 Stabilization
Class-level inference
Only pyridostatin produced strong stabilization of the PARP1 promoter (3+1) hybrid G4; multiple other ligands showed minimal or no stabilization.
Supports PARP1 promoter G4 topology-specific studies
NMR, CD, fluorescence titration and molecular modeling confirmation
PARP1 G-quadruplex DNA repair

Enhanced Telomeric G4 Dimer Stabilization

Pyridostatin dimers with optimized linker lengths exhibit thermal stabilization of ΔTm = 29.5 °C towards antiparallel human telomere G-quadruplex dimers (G2T1) compared to G-quadruplex monomers (G1) [1]. The dimer with the longest polyether linker (1c) demonstrated higher binding selectivity and thermal stabilization towards mixed-type G2T1 over mixed-type G1, c-kit 1, c-kit 2, c-myc, and dsDNA [1].

Telomeric G4 Dimer ΔTm
Head-to-head
ΔTm = 29.5 °C (PDS dimer 1b) for antiparallel telomeric G2T1 dimers vs. G4 monomers
Reported thermal stabilization context for telomere dimer studies
Dimer with longest polyether linker (1c) showed higher binding selectivity
telomere G-quadruplex dimer thermal stability

In Vivo Efficacy in PARPi-Resistant BRCA-Deficient Models

Pyridostatin exhibits high specific activity against BRCA1/2-deficient tumors in vivo, including patient-derived xenograft (PDX) tumors that have acquired resistance to PARP inhibitors (PARPi) [1]. The study demonstrates that pyridostatin disrupts replication leading to DNA double-stranded breaks that are repaired via canonical non-homologous end joining (C-NHEJ) in the absence of BRCA1/2, and that chemical inhibitors of DNA-PKcs act synergistically with pyridostatin in eliminating BRCA1/2-deficient cells and tumors [1].

BRCA1/2-Deficient Model
Direct comparison
Model-response endpoint context in BRCA1/2-deficient PDX tumors with acquired PARPi resistance; triggers C-NHEJ repair
Supports synthetic lethality research in HR-deficient models
cGAS/STING-dependent immune response also reported
BRCA1/2 PARP inhibitor resistance in vivo efficacy

G4 Selectivity Compared to Common Ligands

In comparative assessments of G4 ligand selectivity using an optimized FRET melting assay, pyridostatin and PhenDC3 demonstrated comparable broad G4 stabilization profiles, while TMPyP4 and BRACO-19 showed limitations in G4-over-duplex DNA selectivity [1]. Notably, TMPyP4 has been reported to destabilize G4 structures in some contexts, and BRACO-19 exhibits insufficient quadruplex-over-duplex selectivity [2].

G4 Selectivity Profile
Class-level inference
Pyridostatin and PhenDC3 show broad G4 stabilization; TMPyP4 may destabilize G4s, BRACO-19 lacks sufficient quadruplex-over-duplex selectivity.
Supports G4 ligand benchmarking and selectivity studies
FRET melting assay and CTCF recruitment cellular assays context
G4 selectivity FRET melting ligand comparison

Aqueous Solubility and Formulation Flexibility

Pyridostatin hydrochloride exhibits superior aqueous solubility compared to many other G4 ligands that require DMSO-based stock solutions. The hydrochloride salt form achieves water solubility of 50 mg/mL (64.19 mM) and DMSO solubility of 100 mg/mL (167.6 mM for free base equivalent) at 25°C . This compares favorably to typical G4 ligands such as PhenDC3 and BRACO-19, which often exhibit limited aqueous solubility and require specialized formulation for in vivo administration.

Aqueous Solubility (HCl salt)
Data to verify
Water: 50 mg/mL (64.19 mM) at 25°C; DMSO: 100 mg/mL
May support DMSO-free cell-based assay and in vivo formulation workflows
Vendor-reported; independent solubility confirmation recommended
solubility formulation DMSO

Antiproliferative Activity in Cancer Cell Lines

In cellular proliferation assays, pyridostatin selectively inhibits growth of various human cancer cell lines with IC50 values ranging from 0.89 to 10 μM, including HeLa (cervical cancer), U2OS (osteosarcoma), and HT1080 (fibrosarcoma) cells . The compound also shows IC50 of 300 nM for telomerase inhibition in a TRAP-G4 assay [1].

Antiproliferative IC50
Reported
IC50 = 0.89–10 μM (HeLa, U2OS, HT1080); TRAP-G4 telomerase IC50 = 300 nM
Provides reported concentration-response context for cell-based assay development
Quality control benchmarking in standard culture conditions
IC50 cancer cell lines antiproliferative

Pyridostatin Hydrochloride Application Scenarios


PARP1 Promoter G4 Transcriptional Studies

Based on evidence that only pyridostatin strongly stabilizes the (3+1) hybrid G4 within the PARP1 promoter among tested G4 binders [1], pyridostatin hydrochloride is the preferred G4 ligand for studies examining PARP1 transcriptional regulation via promoter G4 structures. This application is particularly relevant for research exploring alternative strategies to overcome PARP inhibitor resistance through transcriptional modulation rather than catalytic inhibition.

Synthetic Lethality in BRCA-Deficient PARPi-Resistant Models

Given the demonstrated in vivo antitumor activity of pyridostatin against BRCA1/2-deficient tumors, including patient-derived xenograft models with acquired PARP inhibitor resistance [2], pyridostatin hydrochloride is indicated for translational oncology studies investigating G4 stabilization as a synthetic lethal strategy in HR-deficient cancers. The compound's unique ability to trigger cGAS/STING-dependent innate immune responses in BRCA1/2-abrogated contexts [2] further supports its use in immuno-oncology combination studies.

Telomere Biology and Telomerase Inhibition Studies

The exceptional thermal stabilization (ΔTm = 29.5 °C) achieved by pyridostatin-based dimers towards human telomere G-quadruplex dimers [3], combined with the monomer's Kd of 490 nM for telomeric G4 and POT1 uncapping activity , positions pyridostatin hydrochloride as the ligand of choice for telomere dysfunction studies, telomerase inhibition assays, and investigations of shelterin complex disruption.

G-Quadruplex Ligand Benchmarking Studies

As a reference G4 ligand included in optimized FRET melting assay comparisons alongside PhenDC3, TMPyP4, and BRACO-19 [4], pyridostatin hydrochloride serves as an essential positive control for G4 stabilization assays and for benchmarking novel G4 ligands. Its defined selectivity profile—broad G4 stabilization without the duplex selectivity limitations of BRACO-19 or the paradoxical G4 destabilization observed with TMPyP4 [5]—makes it suitable as a comparator compound in G4 ligand discovery programs.

Application
Selection Property
Validation Focus
PARP1 Promoter G4 Transcriptional Studies
G4 topology-specific stabilization (hybrid (3+1) G4)
PARP1 promoter G4 binding and transcriptional readout confirmation
BRCA-Deficient Tumor Model Studies
Mechanistic context of replication stress and C-NHEJ repair activation
Model-response validation in HR-deficient, DNA repair-compromised settings
Telomere Dysfunction and Shelterin Disruption Research
Higher-order telomeric G4 stabilization and POT1 uncapping capacity
Telomere integrity endpoints and shelterin complex disruption review
G4 Ligand Discovery and Benchmarking
Defined G4 selectivity and duplex DNA discrimination
Comparative G4 stabilization assay benchmarking and cellular readout consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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